
3-Methyl-5-((phenylsulfonyl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-((phenylsulfonyl)methyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a methyl group at the 3-position and a phenylsulfonylmethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((phenylsulfonyl)methyl)phenol typically involves the reaction of 3-methylphenol with phenylsulfonylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the phenylsulfonylmethyl group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((phenylsulfonyl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenylsulfonyl group can be reduced to form the corresponding phenylsulfide.
Substitution: The methyl and phenylsulfonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the phenylsulfonyl group may produce phenylsulfides.
Scientific Research Applications
3-Methyl-5-((phenylsulfonyl)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-5-((phenylsulfonyl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylsulfonylacetate: Similar in structure but with an acetate group instead of a phenol group.
Phenylsulfonylmethylphenol: Lacks the methyl group at the 3-position.
Phenylsulfonylphenol: Lacks the methyl group and the phenylsulfonylmethyl group.
Uniqueness
3-Methyl-5-((phenylsulfonyl)methyl)phenol is unique due to the specific combination of substituents on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H14O3S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-5-methylphenol |
InChI |
InChI=1S/C14H14O3S/c1-11-7-12(9-13(15)8-11)10-18(16,17)14-5-3-2-4-6-14/h2-9,15H,10H2,1H3 |
InChI Key |
CAPGNYHDTGTYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
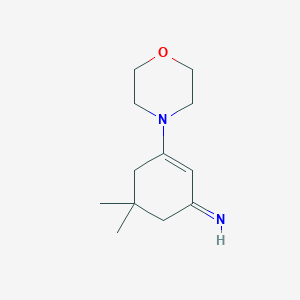
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)

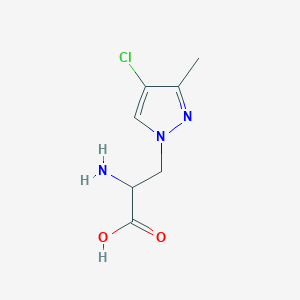

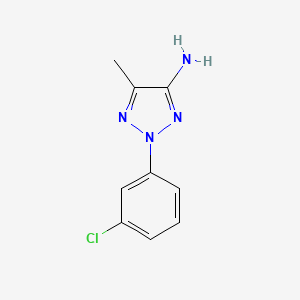
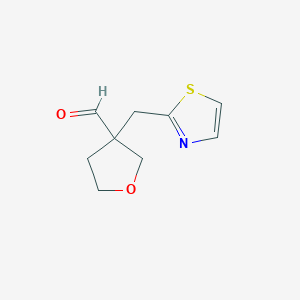
![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)
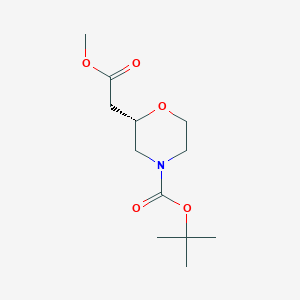
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
